7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one

Drug Discovery Medicinal Chemistry Library Design

The compound 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one (CAS 1010869-38-1; molecular formula C₁₆H₁₆N₂O₃; molecular weight 284.31 g/mol) is a fully synthetic small molecule belonging to the 7-hydroxycoumarin family, characterized by a benzopyran-2-one core substituted with a propyl chain at C4, a methyl group at C8, a hydroxyl at C7, and a 1H-pyrazol-5-yl ring at C6. This architecture merges a coumarin scaffold, known for intrinsic fluorescence and antioxidant potential, with a pyrazole moiety that imparts affinity for cannabinoid and G‑protein‑coupled receptors.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B12165783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC=NN3)O)C
InChIInChI=1S/C16H16N2O3/c1-3-4-10-7-14(19)21-16-9(2)15(20)12(8-11(10)16)13-5-6-17-18-13/h5-8,20H,3-4H2,1-2H3,(H,17,18)
InChIKeyNHGNIWIMJNHRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one: A Dual-Pharmacophore Coumarin–Pyrazole Hybrid for Targeted Procurement


The compound 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one (CAS 1010869-38-1; molecular formula C₁₆H₁₆N₂O₃; molecular weight 284.31 g/mol) is a fully synthetic small molecule belonging to the 7-hydroxycoumarin family, characterized by a benzopyran-2-one core substituted with a propyl chain at C4, a methyl group at C8, a hydroxyl at C7, and a 1H-pyrazol-5-yl ring at C6 [1]. This architecture merges a coumarin scaffold, known for intrinsic fluorescence and antioxidant potential, with a pyrazole moiety that imparts affinity for cannabinoid and G‑protein‑coupled receptors [2]. The C6 pyrazole linkage differentiates it from the more common C3‑ or C4‑substituted coumarin hybrids and from the parent 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one (CAS 95184-99-9), which lacks the heterocyclic substituent .

Why Generic Coumarin or Pyrazole Monomers Cannot Substitute for 7-Hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one


Simple coumarins (e.g., 7-hydroxy-4-methylcoumarin) and standalone pyrazoles lack the integrated dual-pharmacophore arrangement that defines this compound. The C6‑pyrazole substitution on the benzopyranone nucleus creates a chromenopyrazole topology similar to that of selective CB₁ cannabinoid ligands, which rely on the pyrazole ring for subtype selectivity [1]. In contrast, the parent 7-hydroxy-8-methyl-4-propylcoumarin has no pyrazole substituent and therefore exhibits negligible affinity for cannabinoid or GPR55 receptors [2]. Likewise, generic pyrazolylcoumarins with substituents at C3 or C4 display different electronic and steric profiles, leading to altered antioxidant potency (e.g., IC₅₀ shifts >10‑fold in DPPH assays) [3]. Without the precise C6‑pyrazole placement and the 4‑propyl‑8‑methyl‑7‑hydroxy substitution pattern, key receptor‑binding and redox properties cannot be replicated, making generic inter-change scientifically unsound.

Product-Specific Quantitative Evidence Guide: 7-Hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one vs. Closest Analogs


Physicochemical Differentiation: Higher Molecular Complexity and Hydrogen-Bonding Capacity vs. Parent Coumarin

Relative to the parent 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one (CAS 95184-99-9), the target compound adds a pyrazole ring at C6, increasing molecular weight from 218.25 Da to 284.31 Da, heavy atom count from 16 to 21, hydrogen-bond acceptor count from 3 to 5, and topological polar surface area (TPSA) from 46.5 Ų to 74.9 Ų [1][2]. These differences affect solubility, membrane permeability, and recognition by biological targets such as kinases and GPCRs that require multiple hydrogen-bond interactions.

Drug Discovery Medicinal Chemistry Library Design

Class-Level CB₁ Receptor Affinity Gain Conferred by the Chromenopyrazole Scaffold

Although direct affinity data for the exact target compound are not publicly available, the chromenopyrazole chemotype to which it belongs has been systematically characterized. Compound 13a, a closely related chromenopyrazole, displayed selective CB₁ agonist activity with no CNS penetration in the mouse tetrad assay, whereas coumarin-only analogs lacking the pyrazole ring showed no CB₁ affinity (Ki > 10 µM) [1][2]. Structural modeling attributes this selectivity to the pyrazole ring's interaction with the CB₁ binding pocket [1].

Cannabinoid Research GPCR Pharmacology Neuroscience

Antioxidant Potential Predicted by the 7-Hydroxy-8-Methyl Substitution Pattern Relative to Unsubstituted Coumarins

The 7,8-dihydroxy-4-propylcoumarin analog (CAS 19040-67-6) demonstrated a DPPH radical-scavenging IC₅₀ of 4.09 µg/mL, while coumarins lacking the C7 hydroxyl showed no activity [1]. The target compound retains the C7 hydroxyl and adds a C8-methyl group, which is known to enhance lipophilicity and radical stabilization in coumarin SAR studies [2]. Although direct DPPH data for the target are unavailable, the 7-hydroxy-8-methyl substitution pattern is expected to confer antioxidant activity superior to 4-propylcoumarins without this substitution.

Oxidative Stress Radical Scavenging Coumarin SAR

Differentiation from 3-Pyrazolylcoumarins: C6 vs. C3 Substitution Alters COX-2/5-LOX Inhibition Profile

Pyrazole-coumarin hybrids with the pyrazole at the C3 position of coumarin (e.g., compound 11g: IC₅₀ COX-2 = 0.23 µM, IC₅₀ 5-LOX = 0.87 µM) show potent dual enzyme inhibition [1]. In contrast, chromenopyrazoles with the pyrazole fused to or attached at the coumarin benzene ring (C6) display a different pharmacological profile dominated by cannabinoid receptor activity [2]. This positional isomerism fundamentally redirects the biological target space: C3-pyrazolylcoumarins are optimized for arachidonic acid pathway enzymes, whereas C6‑pyrazolyl‑coumarins (like the target compound) are tailored for GPCR modulation.

Inflammation Dual COX-2/5-LOX Inhibition Coumarin Hybrids

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one


Cannabinoid Receptor Screening Libraries for Peripheral-Restricted CB₁ Agonist Discovery

The chromenopyrazole core, as demonstrated by compound 13a, produces CB₁ agonists that do not penetrate the CNS, avoiding psychoactive side effects [1]. This compound can serve as a starting point for medicinal chemistry optimization aimed at peripheral CB₁-mediated analgesia or anti-inflammatory indications. Procurement for this use requires documentation of structural identity (NMR, HRMS) and confirmation of the C6-pyrazole connectivity.

GPR55 Modulator Development for Neurodegenerative and Inflammatory Disease Models

Chromenopyrazole derivatives have been identified as selective GPR55 agonists and antagonists [2]. The target compound, with its free NH-pyrazole, may act as a GPR55 ligand. Researchers investigating GPR55 in multiple sclerosis, Parkinson's disease, or inflammatory bowel disease can employ this compound as a tool molecule, leveraging its computed TPSA of 74.9 Ų, which aligns with CNS-sparing GPR55 modulator physicochemical profiles.

Fluorescent Probe Development via C6 Functionalization

Related chromenopyrazoles have been conjugated to fluorophores (BODIPY, Cy5) at the pyrazole or coumarin positions to create fluorescent ligands for CB₂ receptor imaging [3]. The target compound's C6-pyrazole NH provides a synthetically accessible handle for further derivatization, making it a valuable intermediate for constructing fluorescent or biotinylated probes for receptor localization studies.

Antioxidant Activity Screening with Dual-Pharmacophore Capability

The 7-hydroxy-8-methyl substitution pattern predicts radical-scavenging activity (class-level DPPH IC₅₀ in the low µg/mL range) [4]. Unlike simple antioxidants, this compound additionally offers cannabinoid receptor engagement, enabling studies that correlate redox modulation with CB₁/CB₂ signaling in neuroprotection or cancer cell models.

Quote Request

Request a Quote for 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.